Cas no 60114-85-4 ((R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride)
(R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride
- (2R)-2-amino-3-prop-2-enylsulfanylpropanoic acid,hydrochloride
- L-Cysteine,S-2-propenyl-, hydrochloride (9CI)
- S-ALLYL-L-CYSTEINE HCL
- DTXSID80743943
- (2R)-2-amino-3-prop-2-enylsulfanylpropanoic acid;hydrochloride
- S-Allyl-L-cysteine hydrochloride
- S-Prop-2-en-1-yl-L-cysteine--hydrogen chloride (1/1)
- 60114-85-4
- (2R)-2-amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid hydrochloride
- (R)-3-(Allylthio)-2-aminopropanoicacidhydrochloride
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- MDL: MFCD11615626
- Inchi: 1S/C6H11NO2S.ClH/c1-2-3-10-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1
- InChI Key: MUWHAKBPQQAEDT-JEDNCBNOSA-N
- SMILES: Cl.S(CC=C)C[C@@H](C(=O)O)N
Computed Properties
- Exact Mass: 197.02800
- Monoisotopic Mass: 197.0277275g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 127
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.6Ų
Experimental Properties
- PSA: 88.62000
- LogP: 1.81980
(R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM184287-100g |
(R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride |
60114-85-4 | 95% | 100g |
$592 | 2021-06-09 | |
| Chemenu | CM184287-100g |
(R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride |
60114-85-4 | 95% | 100g |
$592 | 2023-02-18 | |
| eNovation Chemicals LLC | D517273-5g |
(R)-3-(Allylthio)-2-aMinopropanoic acid hydrochloride |
60114-85-4 | 97% | 5g |
$265 | 2024-05-24 | |
| eNovation Chemicals LLC | D517273-5g |
(R)-3-(Allylthio)-2-aMinopropanoic acid hydrochloride |
60114-85-4 | 97% | 5g |
$190 | 2025-03-01 | |
| Ambeed | A642795-25g |
(R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride |
60114-85-4 | 95+% | 25g |
$286.0 | 2024-08-02 | |
| eNovation Chemicals LLC | D517273-5g |
(R)-3-(Allylthio)-2-aMinopropanoic acid hydrochloride |
60114-85-4 | 97% | 5g |
$190 | 2025-02-21 |
(R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride Suppliers
(R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on (R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride
Introduction to (R)-3-(Allylthio)-2-aminopropanoic Acid Hydrochloride (CAS No. 60114-85-4)
(R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 60114-85-4, belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation in medicinal chemistry. The unique structural features of this compound, particularly its chiral center and the presence of both an allylthio and an amino group, contribute to its potential as a building block for more complex drug molecules.
The< strong>hydrochloride salt form of (R)-3-(allylthio)-2-aminopropanoic acid enhances its solubility in aqueous solutions, which is a critical factor for pharmaceutical applications. This solubility profile makes it more amenable for formulation into drug delivery systems and enhances its bioavailability upon administration. The< strong>chiral purity of this compound is particularly important, as enantiomeric purity can significantly influence the pharmacological properties of drug candidates. In recent years, there has been a growing emphasis on the development of enantiomerically pure drugs due to their improved efficacy and reduced side effects compared to racemic mixtures.
In the realm of pharmaceutical research, (R)-3-(allylthio)-2-aminopropanoic acid hydrochloride has been explored as a potential intermediate in the synthesis of various bioactive molecules. Its structural motif, featuring both an allylthio group and an amino group, provides multiple sites for chemical modification. This versatility allows researchers to incorporate this compound into larger molecular frameworks, potentially leading to the development of novel therapeutic agents. For instance, the< strong>allylthio group can participate in nucleophilic substitution reactions, while the< strong>amino group can undergo acylation or alkylation reactions, enabling the construction of diverse pharmacophores.
Recent studies have highlighted the< strong>pharmacological potential of derivatives derived from (R)-3-(allylthio)-2-aminopropanoic acid hydrochloride. These studies suggest that compounds incorporating this scaffold may exhibit activities relevant to various therapeutic areas, including inflammation, pain management, and metabolic disorders. For example, modifications to the< strong>allylthio moiety have been shown to influence receptor binding affinity and metabolic stability, while alterations to the< strong>amino group can modulate pharmacokinetic properties. Such findings underscore the importance of this compound as a starting point for structure-activity relationship (SAR) studies.
The synthesis of (R)-3-(allylthio)-2-aminopropanoic acid hydrochloride involves carefully controlled chemical reactions to ensure high yield and purity. The< strong>R-enantiomer, in particular, requires precise stereocontrol during synthesis to maintain its chiral integrity. Advances in asymmetric synthesis methodologies have enabled more efficient and scalable production of enantiomerically pure compounds like this one. These advancements are crucial for pharmaceutical applications where enantiomeric purity directly impacts drug efficacy and safety.
In addition to its role as a synthetic intermediate, (R)-3-(allylthio)-2-aminopropanoic acid hydrochloride has been investigated for its potential biological activities. Preliminary in vitro studies have demonstrated that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in disease pathways. For instance, modifications to the< strong>allylthio group have been associated with anti-inflammatory properties, while changes to the< strong>amino group may influence pain signaling pathways. These findings suggest that further exploration of this compound could lead to the identification of novel therapeutic targets.
The< strong>solubility enhancement provided by the hydrochloride salt form is another key consideration in pharmaceutical development. Poor solubility can limit drug bioavailability and necessitate complex formulation strategies. By improving solubility through salt formation, (R)-3-(allylthio)-2-aminopropanoic acid hydrochloride becomes more suitable for various administration routes, including oral and intravenous formulations. This characteristic makes it an attractive candidate for further development into a lead compound or intermediate in drug discovery programs.
The< strong>Molecular Recognition capabilities of (R)-3-(allylthio)-2-aminopropanoic acid hydrochloride are also worth exploring. Its unique structural features allow it to interact with biological targets in specific ways, which can be exploited for therapeutic purposes. For example, the< strong>allylthio group can engage in hydrogen bonding or π-stacking interactions with biological molecules, while the< strong>amino group can participate in ionic interactions or covalent binding events. Understanding these interactions is essential for designing molecules with optimized binding affinity and selectivity.
In conclusion, (R)-3-(allylthio)-2-aminopropanoic acid hydrochloride (CAS No. 60114-85-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its structural features enable diverse chemical modifications, making it a valuable building block for synthesizing novel bioactive molecules. The< strong>R-enantiomer's chiral purity and enhanced solubility due to its hydrochloride salt form further highlight its importance as a candidate for drug discovery programs. Continued investigation into this compound and its derivatives is likely to yield promising advancements in medicinal chemistry and therapeutic applications.
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